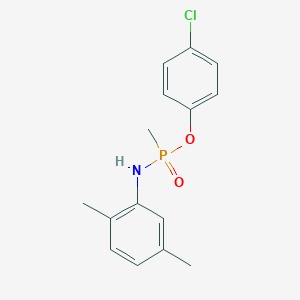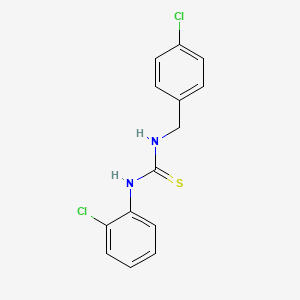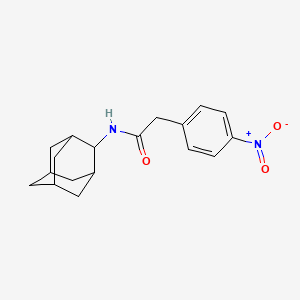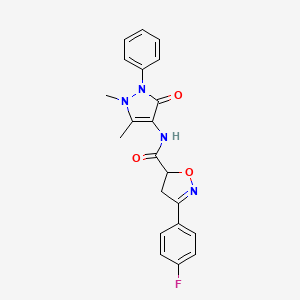
N-(4-ethylphenyl)-5-(3-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as ENF, is a synthetic compound that belongs to the class of furan derivatives. ENF has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
ENF exerts its pharmacological effects by interacting with various molecular targets in the body. It has been found to modulate the activity of ion channels, receptors, and enzymes. ENF has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. It has also been found to activate the GABAergic system, which plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
ENF has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. ENF has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, ENF has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
ENF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. ENF has also been found to exhibit high stability and low toxicity. However, ENF has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are still being studied. ENF is also relatively expensive compared to other compounds used in scientific research.
Zukünftige Richtungen
ENF has several potential future directions for scientific research. It can be studied for its potential use in the treatment of various neurodegenerative diseases. ENF can also be studied for its potential use as an anti-inflammatory and analgesic agent. Further studies can be conducted to investigate the molecular targets of ENF and its mechanism of action. In addition, ENF can be modified to improve its pharmacological properties and reduce its cost.
Conclusion:
ENF is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ENF has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENF has several advantages for lab experiments, but its pharmacological effects are still being studied. ENF has several potential future directions for scientific research, and further studies are needed to investigate its molecular targets and mechanism of action.
Synthesemethoden
ENF can be synthesized using a multi-step reaction process. The first step involves the preparation of 4-ethylphenylamine, which is then reacted with furfuryl chloride to obtain N-(4-ethylphenyl)-2-furylamine. The second step involves the nitration of 3-nitrophenol to obtain 3-nitrophenylacetic acid, which is then esterified with N-(4-ethylphenyl)-2-furylamine to obtain ENF.
Wissenschaftliche Forschungsanwendungen
ENF has been widely used in scientific research due to its potential applications in various fields. ENF has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENF has been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-13-6-8-15(9-7-13)20-19(22)18-11-10-17(25-18)14-4-3-5-16(12-14)21(23)24/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRYQSDWLDZEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)


![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)

![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)
![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)